![molecular formula C7H16ClNOS B2841099 [(3S)-2,2-Dimethylthiomorpholin-3-yl]methanol;hydrochloride CAS No. 2416217-48-4](/img/structure/B2841099.png)
[(3S)-2,2-Dimethylthiomorpholin-3-yl]methanol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wirkmechanismus
The mechanism of action of [(3S)-2,2-Dimethylthiomorpholin-3-yl]methanol;hydrochloride is complex and not fully understood. However, it is known that this compound acts as an inhibitor of certain enzymes involved in cellular signaling pathways. By inhibiting these enzymes, this compound can alter the activity of these pathways, leading to changes in cellular behavior.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects. For example, this compound has been found to inhibit the activity of certain kinases, which are enzymes involved in the regulation of cellular signaling pathways. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in certain types of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
[(3S)-2,2-Dimethylthiomorpholin-3-yl]methanol;hydrochloride has several advantages for use in lab experiments. For example, this compound is highly pure and can be easily synthesized using a variety of methods. Additionally, this compound has been extensively studied, making it a well-characterized tool for scientific research. However, there are also limitations to the use of this compound. For example, its mechanism of action is not fully understood, and it may have off-target effects that could complicate experimental results.
Zukünftige Richtungen
There are several future directions for research on [(3S)-2,2-Dimethylthiomorpholin-3-yl]methanol;hydrochloride. One potential area of research is in the study of cellular signaling pathways and their regulation. By further investigating the mechanism of action of this compound, researchers may be able to identify new targets for therapeutic intervention in diseases such as cancer. Additionally, this compound may have applications in the development of new drugs for the treatment of a range of diseases. Finally, further studies are needed to fully understand the advantages and limitations of using this compound in lab experiments.
Synthesemethoden
[(3S)-2,2-Dimethylthiomorpholin-3-yl]methanol;hydrochloride can be synthesized using a variety of methods. One common method involves the reaction of 2,2-dimethylthiomorpholine with formaldehyde, followed by treatment with hydrochloric acid. This method yields a high purity product that is suitable for use in scientific research.
Wissenschaftliche Forschungsanwendungen
[(3S)-2,2-Dimethylthiomorpholin-3-yl]methanol;hydrochloride has been used in a wide range of scientific research applications. One area of research where this compound has shown promise is in the study of cellular signaling pathways. Specifically, this compound has been found to inhibit the activity of certain enzymes involved in these pathways, allowing researchers to better understand how these pathways function.
Eigenschaften
IUPAC Name |
[(3S)-2,2-dimethylthiomorpholin-3-yl]methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NOS.ClH/c1-7(2)6(5-9)8-3-4-10-7;/h6,8-9H,3-5H2,1-2H3;1H/t6-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOVPHBGSPZWERR-RGMNGODLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(NCCS1)CO)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](NCCS1)CO)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-6-fluoro-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2841019.png)
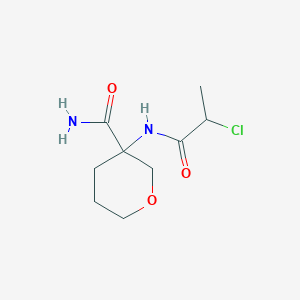

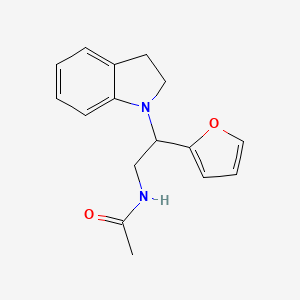
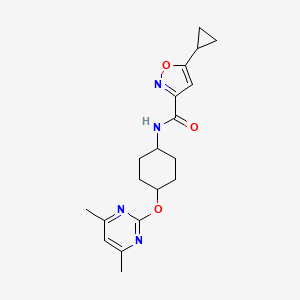
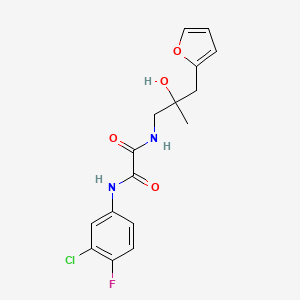
![9H-Fluoren-9-ylmethyl N-[(3S,3aR,6S,6aR)-3-amino-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl]carbamate;2,2,2-trifluoroacetic acid](/img/structure/B2841028.png)
![5-Chloro-2-[1-(2-phenoxyethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2841030.png)
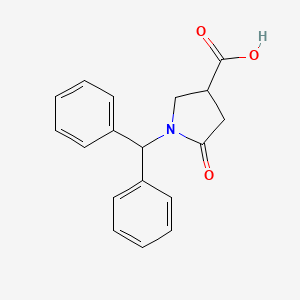
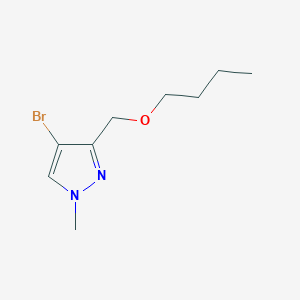
![N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2841035.png)
![2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3-(2-hydroxyethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2841036.png)
![4-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]aniline](/img/structure/B2841039.png)